Pyrrolidine-3,4-dicarboxylic Acid

Description

Contextual Significance within Nitrogen Heterocycles

Nitrogen-containing heterocyclic compounds are fundamental to biological and pharmacological sciences. mdpi.com The pyrrolidine (B122466) ring, in particular, is a prevalent structural motif found in a vast array of natural products, including alkaloids like nicotine (B1678760) and proline, an essential amino acid. mdpi.com This prevalence highlights the pyrrolidine scaffold's importance as a building block in both natural and synthetic compounds. mdpi.com The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space compared to its aromatic counterpart, pyrrole (B145914). nih.govresearchgate.net This "pseudorotation" phenomenon contributes to the stereochemistry and biological activity of molecules containing this scaffold. nih.govresearchgate.net

Within this context, pyrrolidine-3,4-dicarboxylic acid and its derivatives are of particular interest due to the stereochemical possibilities and the functional handles provided by the two carboxylic acid groups. The specific placement of these groups at the 3 and 4 positions allows for the creation of constrained analogues of biologically important molecules, influencing their interaction with protein targets. nih.gov The synthesis of various substituted pyrrolidines, often starting from precursors like proline and 4-hydroxyproline (B1632879), is a major focus in organic synthesis. mdpi.com

Role as a Non-Proteinogenic Amino Acid Derivative

While the 20 common proteinogenic amino acids form the primary building blocks of proteins, a vast number of non-proteinogenic amino acids exist in nature and have been synthesized in the laboratory. These unique amino acids, such as this compound, play crucial roles in various biological processes and serve as valuable tools in chemical biology and drug discovery.

This compound can be considered a constrained analogue of glutamate (B1630785), a key excitatory neurotransmitter in the central nervous system. By restricting the conformational flexibility of the glutamate backbone, researchers can design molecules with high specificity for particular glutamate receptor subtypes or transporters. nih.gov For instance, derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid have been synthesized as constrained analogues of gamma-substituted glutamic acids, leading to the development of agonists, partial agonists, and antagonists for metabotropic glutamate receptors. nih.gov This highlights the power of using non-proteinogenic amino acid derivatives to probe and modulate biological systems with high precision.

Overview of Research Trajectories and Multidisciplinary Relevance

Research involving this compound and its derivatives is highly interdisciplinary, spanning organic synthesis, medicinal chemistry, neuropharmacology, and materials science.

Organic Synthesis: A significant area of research focuses on the development of novel and efficient stereoselective methods for the synthesis of substituted pyrrolidines. mdpi.comorganic-chemistry.org Techniques such as 1,3-dipolar cycloadditions and catalytic hydrogenations are employed to control the stereochemistry of the pyrrolidine ring, which is crucial for biological activity. researchgate.net

Medicinal Chemistry: In medicinal chemistry, the pyrrolidine scaffold is a privileged structure. nih.gov Derivatives of this compound have been investigated for a wide range of therapeutic applications. For example, specific stereoisomers have been identified as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, with clinical candidates demonstrating high oral bioavailability. The stereochemistry of the (3R,4R) configuration allows for optimal binding to the enzyme's active site. Furthermore, shifting the carboxylic acid groups to the 3 and 4 positions has led to the discovery of Toll-like receptor (TLR) agonists, indicating that subtle structural changes can dramatically alter biological targets.

Neuropharmacology: As constrained analogues of glutamate, pyrrolidine-dicarboxylic acids are invaluable tools for studying the glutamatergic system. L-trans-pyrrolidine-2,4-dicarboxylic acid, a related compound, is a well-known inhibitor of glutamate transporters and is used to study synaptic transmission and excitotoxicity. nih.govsigmaaldrich.com Research in this area investigates how modulating glutamate uptake affects neuronal signaling and contributes to the understanding of neurological disorders.

The diverse applications of this compound and its derivatives underscore their importance in contemporary scientific research, with ongoing efforts to explore their full potential in various fields.

Structure

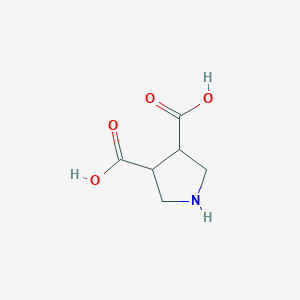

2D Structure

Properties

IUPAC Name |

pyrrolidine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHDKGFRYVKQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407996 | |

| Record name | Pyrrolidine-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159694-26-5 | |

| Record name | Pyrrolidine-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyrrolidine 3,4 Dicarboxylic Acid and Its Derivatives

Asymmetric Synthesis Approaches

The creation of specific stereoisomers of pyrrolidine-3,4-dicarboxylic acid is paramount for its application in various scientific fields. Asymmetric synthesis provides the tools to achieve this, primarily through enantioselective catalysis and the use of chiral starting materials derived from nature.

Enantioselective Catalysis

Enantioselective catalysis has emerged as a powerful strategy for the synthesis of chiral pyrrolidines. nih.govbenthamdirect.com This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Organocatalysis, which employs small organic molecules as catalysts, has become a prominent method for the asymmetric synthesis of pyrrolidine (B122466) derivatives. benthamdirect.comrsc.org The organocatalytic Michael addition is a key reaction in this context. nih.govbeilstein-journals.org For instance, the enantioselective Michael addition of aldehydes to nitroolefins, catalyzed by new pyrrolidine-based organocatalysts, has been shown to be an effective method, achieving enantioselectivities of up to 85% ee. nih.gov These catalysts often feature a bulky substituent at the C2 position, derived from chiral precursors like (R)-glyceraldehyde acetonide, to create a sterically demanding environment that directs the stereochemical course of the reaction. beilstein-journals.org

Furthermore, to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed. This method has successfully produced 5-methylpyrrolidine-3-carboxylic acid with an impressive 97% ee in just two steps. rsc.orgrsc.org The intramolecular endo-aza-Michael addition also presents a viable route for the synthesis of pyrrolidines. rsc.org

A novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalyst has also been designed and successfully applied to the Michael addition reaction, yielding products with an all-carbon quaternary center in up to 99% ee. rsc.org

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction crucial for synthesizing amino acids and their derivatives, which often contain adjacent stereocenters. acs.org The development of catalytic, enantioselective anti-selective Mannich-type reactions has been a significant focus. acs.orgacs.orgnih.gov (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid and (R)-3-pyrrolidinecarboxylic acid have proven to be highly efficient catalysts for the reactions of aldehydes and ketones with α-imino esters. acs.orgnih.gov These reactions proceed under mild conditions and produce anti-Mannich products with high diastereoselectivities (up to 99:1 anti/syn) and enantioselectivities (up to >99% ee). acs.orgnih.gov

The acid group at the 3-position of the pyrrolidine catalyst plays a critical role in promoting the carbon-carbon bond formation and directing both the anti-selectivity and enantioselectivity of the reaction. acs.orgnih.gov A two-step synthesis of highly substituted pyrrolidines has also been developed, which involves a chiral silane (B1218182) Lewis acid-promoted enantioselective Mannich reaction followed by a diastereoselective hydroamination reaction. nih.gov Additionally, a one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of base and gold(I) catalysts, provides substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. nih.gov

Lewis acid catalysis offers another powerful avenue for the synthesis of pyrrolidine derivatives. organic-chemistry.org For example, a platinum/triflic acid binary system can catalyze the coupling of N-Boc-protected alkynamine derivatives with alkenes or alkynes. This process is believed to occur through a cascade reaction involving an initial platinum-catalyzed cycloisomerization of the alkynamine, followed by a triflic acid-promoted nucleophilic addition. nih.gov

Furthermore, an efficient synthesis of polysubstituted pyrroles from phenyliodonium (B1259483) ylides and enamine esters can be catalyzed by BF3 diethyl etherate. thieme-connect.com This method is experimentally simple and provides pentasubstituted pyrroles in good yields. thieme-connect.com The development of strategies to obtain biologically relevant polysubstituted pyrroles is a significant challenge, and Lewis acid-catalyzed cascade reactions provide a route to construct multisubstituted C2-furan or pyrrole (B145914) carboxylic acid derivatives from simple starting materials with high atom economy. rsc.org

Highly enantioselective Friedel–Crafts alkylation of pyrroles with 2-enoyl-pyridine N-oxides has been achieved in a water/chloroform mixture using a Lewis acid catalyst, yielding products in high yields and with excellent enantioselectivities. acs.org

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. This approach avoids the need for asymmetric catalysis or resolution steps, as the chirality is inherent in the starting material.

Tartaric acid is a versatile and widely used chiral building block in organic synthesis. nih.govresearchgate.netmdpi.com Its two stereogenic centers make it an excellent precursor for establishing the stereochemistry of target molecules. nih.gov For instance, tartaric acid has been employed as a precursor in the synthesis of the heavily oxygenated furan (B31954) core of zaragozic acids. nih.gov

Ventura's group has described the synthesis of new pyrrolidine-based organocatalysts derived from tartaric and glyceric acids. mdpi.com The rationale is that the introduction of additional stereocenters and appropriately positioned functional groups from these natural precursors can lead to the creation of novel and effective organocatalysts. mdpi.com Additionally, low melting mixtures of L-(+)-tartaric acid and urea (B33335) derivatives have been utilized as a novel and green reaction medium for the synthesis of dihydropyrimidinones. uni-regensburg.dersc.org In this system, the tartaric acid-urea melt acts as the solvent, catalyst, and a reactant. uni-regensburg.dersc.org

The stereoselective synthesis of new 3,4-dihydroxypyrrolidine derivatives has also been achieved starting from natural sugars like D-mannose, D-ribose, and L-fucose. nih.govresearchgate.net

Proline and Hydroxyproline Derivatives as Starting Materials

Proline and its hydroxylated analogue, hydroxyproline, are naturally occurring and readily available chiral building blocks that serve as popular starting materials for the synthesis of more complex pyrrolidine derivatives. nih.govmdpi.com Their inherent stereochemistry provides a convenient entry point for the construction of enantiomerically pure target molecules. nih.gov

One common strategy involves the functionalization of the pyrrolidine ring of proline or hydroxyproline. nih.gov For instance, 4-hydroxyproline (B1632879) can be oxidized to the corresponding 4-oxoproline derivative. This ketone functionality then allows for regioselective alkylation at the C3 position, leading to 3-substituted proline derivatives. mdpi.com Another approach is the 1,4-addition of organometallic reagents to a 2,3-didehydroprolinate, prepared from L-proline, which typically yields trans-3-substituted prolines. mdpi.com

Furthermore, 3-hydroxyproline (B1217163) itself can be a precursor. For example, the enol triflate derived from 3-hydroxyproline can undergo palladium-catalyzed coupling reactions to introduce various substituents at the C3 position. mdpi.com The synthesis of Ledipasvir, a drug for treating hepatitis C, utilizes enantiomerically pure starting materials like pyroglutamic acid or 4-hydroxyproline to construct its spirocyclic pyrrolidine structure. nih.gov

Glutamic Acid Derivatives as Precursors

Glutamic acid, another readily available amino acid, can also be employed as a precursor for the synthesis of pyrrolidine derivatives. Although less common than proline-based approaches, methods utilizing glutamic acid offer alternative synthetic routes. For instance, the stereoisomers of 3-(4-chlorophenyl) glutamic acid have been synthesized and studied, showcasing the potential to create substituted pyrrolidine structures from glutamic acid scaffolds. nih.govconsensus.app The synthesis of (3S,4S)-3,4-dihydroxy-L-glutamic acid, a natural product, further demonstrates the utility of glutamic acid derivatives in accessing functionalized pyrrolidines. nih.gov

Stereoselective Cyclization Strategies

The construction of the pyrrolidine ring through cyclization reactions is a cornerstone of pyrrolidine synthesis. mdpi.comnih.gov Stereoselective cyclization strategies are particularly crucial for controlling the spatial arrangement of substituents on the newly formed ring, which is often critical for biological activity. researchgate.net

1,3-Dipolar Cycloaddition Reactions (e.g., Azomethine Ylides)

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes or other dipolarophiles is a powerful and widely utilized method for the synthesis of pyrrolidines. osaka-u.ac.jpwikipedia.orgnih.gov This reaction allows for the rapid construction of the five-membered ring and can generate multiple stereocenters in a single step with high levels of regio- and stereocontrol. nih.govacs.org

Azomethine ylides, which are 1,3-dipoles of the allyl anion type, can be generated in situ from various precursors, including the thermal ring-opening of aziridines or the reaction of imino esters. nih.govchemistryviews.org The subsequent cycloaddition with an alkene furnishes the pyrrolidine scaffold. wikipedia.org This strategy has been successfully applied to the synthesis of complex molecules like spirotryprostatin A. wikipedia.org The use of chiral catalysts, such as metal-ligand complexes, has enabled the development of highly enantioselective versions of this reaction. nih.govacs.org

An efficient protocol for synthesizing tricyclic pyrrolidinochromenes has been developed using an intramolecular 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This reaction demonstrates high regio- and diastereoselectivity, constructing two rings and four contiguous stereocenters in a single transformation. rsc.org

| Dipolarophile | Azomethine Ylide Source | Catalyst/Conditions | Product | Key Features |

| Alkenes/Alkynes | Various | Chiral metal complexes | Substituted Pyrrolidines | High stereoselectivity, generation of multiple stereocenters. nih.govnih.govacs.org |

| Chiral Acrylamides | Imino esters | - | Densely Substituted Pyrrolidines | Excellent diastereoselectivity. researchgate.net |

| 1,3-Dienyl ester tether | O-hydroxyarylaldehyde and glycine (B1666218) esters | In situ generation | Tricyclic Pyrrolidinochromenes | High regio- and diastereoselectivity, construction of two rings and four stereocenters. rsc.org |

Nitrile Anion Cyclization

Nitrile anion cyclization is another effective strategy for the asymmetric synthesis of substituted pyrrolidines. nih.govacs.org This method involves the intramolecular cyclization of a nitrile anion onto an electrophilic carbon, forming the pyrrolidine ring. nih.govacs.org

A practical application of this strategy is the synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. nih.govacs.org The key step is a 5-exo-tet cyclization of a nitrile anion, which proceeds with clean inversion of configuration at the C-4 center, affording the desired 1,3,4-trisubstituted chiral pyrrolidine in high yield and enantiomeric excess. nih.govacs.org The choice of base and activating group is critical for the success of the cyclization. For example, lithium hexamethyldisilazide and diethyl chlorophosphate have been identified as an optimal base and activating group combination. nih.govacs.org

| Substrate | Base | Activating Group | Product | Yield/ee |

| Acrylonitrile conjugate | Lithium hexamethyldisilazide | Diethyl chlorophosphate | (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid | >95% yield, 94-99% ee nih.govacs.org |

Intramolecular Cyclization Pathways

A variety of intramolecular cyclization pathways, beyond nitrile anion cyclization, are employed for the synthesis of pyrrolidines. nih.govresearchgate.net These methods often involve the formation of a carbon-nitrogen bond to close the ring.

One such approach is the intramolecular hydroamination of unsaturated carbon-carbon bonds, which can be catalyzed by various transition metals. nih.gov Another strategy involves the insertion of a nitrene species into a C-H bond. nih.gov Palladium-catalyzed cyclization of O-phenyl hydroxamates onto a pendant alkene provides a rapid route to a range of lactams, which are precursors to pyrrolidines. researchgate.net Similarly, iridium/chiral diene complexes can catalyze the asymmetric cyclization of N-sulfonyl alkenyl amides to yield 2-pyrrolidone derivatives with high enantioselectivity. researchgate.net

In a different approach, the cyclization of an azide (B81097) can lead to the formation of the pyrrolidine ring. mdpi.com For example, the synthesis of Anisomycin can be achieved through the reduction of an azide group to an amine, followed by intramolecular cyclization. mdpi.com

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. organic-chemistry.org

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of pyrrolidine-like structures or peptidomimetics. organic-chemistry.org While not directly yielding this compound in their classical form, the principles of MCRs can be applied to design novel routes. For instance, a three-component reaction involving alkenes, acetonitrile (B52724), and sodium azide, catalyzed by copper, can produce γ-azido alkyl nitriles, which are versatile intermediates for further transformations into pyrrolidine structures. researchgate.net

The development of novel MCRs for the direct synthesis of highly substituted pyrrolidines remains an active area of research, with the potential to significantly streamline the synthesis of these valuable compounds.

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation by combining multiple reaction steps into a single operation without isolating intermediates. For the synthesis of substituted pyrrolidines, 1,3-dipolar cycloaddition is a cornerstone reaction that is often amenable to a one-pot setup.

A prominent one-pot strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene (a dipolarophile). The azomethine ylide is typically generated in situ. For instance, a facile one-pot synthesis of novel spirooxindole-pyrrolidine derivatives has been achieved through the 1,3-dipolar cycloaddition of an azomethine ylide, generated from sarcosine (B1681465) and paraformaldehyde, with various 3-methyleneoxindolines. rsc.org Similarly, one-pot three-component reactions involving isatin, a secondary amino acid (like sarcosine or proline), and a dipolarophile can yield complex pyrrolidine structures stereoselectively. nih.gov

Another approach involves the one-pot conversion of erythruronolactone into pyrrolidine-2-ones, which are structurally related to the target dicarboxylic acid. researchgate.net These methods highlight the power of tandem reactions where the product of one step immediately becomes the substrate for the next within the same reaction vessel, streamlining the synthesis of the pyrrolidine core. researchgate.netorganic-chemistry.org

Table 1: Examples of One-Pot Syntheses for Pyrrolidine Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Source(s) |

| Isatin, Sarcosine, Dipolarophile | Reflux in Isopropyl Alcohol | Spiro-pyrrolidine/pyrrolizines | nih.gov |

| Sarcosine, Paraformaldehyde, 3-Methyleneoxindoline | 1,3-dipolar cycloaddition | Spirooxindole-pyrrolidine | rsc.org |

| Erythruronolactone, Amine | One-pot conversion | Polyhydroxylated pyrrolidinone | researchgate.net |

| Alkyl dihalides, Primary amines | Microwave irradiation, aqueous medium | Nitrogen-containing heterocycles | organic-chemistry.org |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic routes is crucial for developing sustainable chemical processes. This involves the use of alternative energy sources, minimizing solvent use, and designing reactions with high atom economy.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. In the synthesis of pyrrolidine derivatives, microwave assistance has been successfully applied to N-alkylation reactions. For example, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) with methyl 4-(bromomethyl)benzoate (B8499459) was achieved by heating to 75 °C for just 5 minutes using microwave irradiation with a maximum power of 50 W. nih.gov This rapid and efficient method provides access to functionalized pyrrolidines that can be further elaborated. nih.gov

The general synthesis of N-heterocycles, including pyrrolidines, from alkyl dihalides and primary amines can also be efficiently conducted under microwave irradiation in an aqueous medium, showcasing a green alternative to traditional methods. organic-chemistry.org This approach, often catalyzed by transition metals like manganese(II) or cobalt(II), utilizes the dehydrogenation of alcohols to form various heterocyclic compounds, including pyrroles. eurekaselect.com

Table 2: Microwave-Assisted Synthesis of Pyrrolidine Derivatives

| Reactants | Reaction Type | Conditions | Outcome | Source(s) |

| Pyrrolidine-fused chlorin, Methyl 4-(bromomethyl)benzoate | N-alkylation | 75 °C, 5 min, 50 W max power, DMF | Rapid formation of N-functionalized chlorin | nih.gov |

| Pyrrolidine-fused chlorin, N-(2-bromoethyl)phthalimide, K₂CO₃ | N-alkylation | 75 °C, 30 min, 50 W max power, DMF | Efficient N-alkylation | nih.gov |

| TPFPP, Glycine, Paraformaldehyde | Cycloaddition | 135 °C, 4 h, 290 W max power, Chlorobenzene | Synthesis of pyrrolidine-fused chlorin | nih.gov |

| Alkyl dihalides, Primary amines | Cyclocondensation | Microwave irradiation, alkaline aqueous medium | Efficient synthesis of cyclic amines | organic-chemistry.org |

Conducting reactions under solvent-free conditions represents a significant step towards greener synthesis, as it eliminates solvent-related waste, cost, and safety hazards. A simple and effective solvent-free, room-temperature procedure has been developed for the synthesis of 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane (B149229). mdpi.com This reaction proceeds via a Michael addition followed by a rearrangement. mdpi.com

Furthermore, direct catalytic enantioselective Michael addition reactions of unmodified aldehydes to nitroolefins have been described under solvent-free conditions. researchgate.net These reactions, often employing an organocatalyst, can produce highly functionalized pyrrolidine precursors with high chemical yields and enantioselectivities. researchgate.net The synthesis of polyhydroxylated pyrrolidinones from erythruronolactone has also been explored under solvent-free conditions, demonstrating the broad applicability of this green chemistry principle. researchgate.net

Derivatization Strategies for Functionalization

The dicarboxylic acid groups on the pyrrolidine ring are versatile handles for introducing a wide range of functional groups, enabling the fine-tuning of the molecule's properties for various applications.

The carboxylic acid moieties of this compound can be readily converted into esters and amides. Standard esterification methods include treatment with an alcohol (e.g., methanol) in the presence of an acid catalyst or thionyl chloride, or by reaction with diazomethane (B1218177) for quantitative conversion. nih.govmdpi.com

Amidation is commonly achieved by activating the carboxylic acid, for example, with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), followed by reaction with a primary or secondary amine. nih.gov This method was used to couple N-Boc-D-proline with 8-aminoquinoline. nih.gov More advanced organocatalytic methods have been developed for the atroposelective amidation of carboxylic acids using ynamides as coupling reagents, offering high yields and enantioselectivities for sterically hindered substrates. thieme-connect.de General one-pot procedures using reagents like pyridinesulfonyl fluoride (B91410) can also facilitate the coupling of carboxylic acids with amines and alcohols. rsc.org

Beyond derivatizing the carboxylic acid groups, the pyrrolidine ring itself can be functionalized with a variety of substituents. This is often achieved during the synthesis of the ring or by post-synthetic modification. For example, 4-alkyl-pyrrolidine-3-carboxylic acid stereoisomers can be prepared through methods like [3+2] dipolar cycloadditions. researchgate.net

Palladium-catalyzed C-H activation has emerged as a powerful strategy for introducing aryl groups. nih.gov For instance, a 3-carboxyphenyl group was installed at the 4-position of a proline derivative through a C-H activation-arylation step using methyl-3-iodobenzoate. nih.gov The synthesis of 1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acid derivatives has also been reported, demonstrating the introduction of substituted aryl rings onto the core structure. google.com Medicinal chemistry studies have shown that introducing substituents such as fluorophenyl or indanyl groups can significantly influence the biological activity of the resulting compounds. nih.gov The addition of an N-methyl pyrrolidine substituent has been shown to dramatically boost the potency of certain drug candidates by optimizing interactions with their target proteins. pharmablock.com

Biosynthetic Pathways and Biological Functions of Pyrrolidine 3,4 Dicarboxylic Acid

Involvement in Microbial Secondary Metabolite Biosynthesis

The pyrrolidine (B122466) ring is a fundamental structural motif found in a wide array of natural products, including numerous microbial secondary metabolites with significant biological activities. This five-membered nitrogen-containing heterocycle is a key building block in the biosynthesis of various alkaloids and antibiotics. While the amino acid L-proline is a common precursor for many pyrrolidine-containing compounds, more complex substituted pyrrolidine moieties are often assembled through intricate enzymatic pathways. These pathways can involve unique cyclization reactions of amino acid precursors, such as the cyclization of lysine to form the novel pyrrolidine-containing amino acid, tambroline, in the biosynthesis of the antibiotic tambromycin.

Based on available scientific literature, Pyrrolidine-3,4-dicarboxylic Acid is not identified as a direct precursor in the biosynthesis of the antibiotic azaserine. Azaserine, a diazo-containing compound with antitumor and antibiotic properties, is structurally an O-diazoacetyl-L-serine. Its biosynthesis is understood to originate from different precursors.

Research into the biosynthetic pathway of azaserine has identified a specific gene cluster (aza) responsible for its production in organisms like Glycomyces harbinensis. The pathway does not involve a pyrrolidine intermediate. Instead, it proceeds through the formation of a hydrazone intermediate, specifically hydrazonoacetic acid (HYAA). This strategy for forming the characteristic α-diazoester functional group is distinct from pathways involving pyrrolidine cyclization. Azaserine functions as a glutamine antagonist, competitively inhibiting glutamine amidotransferase, an enzyme crucial for nucleotide biosynthesis.

Enzymatic Synthesis and Biocatalysis for Analog Production

The enzymatic synthesis of pyrrolidine derivatives and their analogs is a rapidly advancing field, offering precise control over stereochemistry and enabling the creation of structurally diverse molecules under mild, environmentally friendly conditions. Biocatalysis provides powerful tools for producing chiral pyrrolidine rings, which are highly sought-after building blocks for pharmaceuticals. These enzymatic strategies can be applied to generate a wide variety of analogs of this compound, even if the specific compound is not the direct substrate in all published examples.

Detailed research has focused on several classes of enzymes for the production of substituted pyrrolidines:

Engineered Cytochrome P450s: Directed evolution of cytochrome P411, a variant of cytochrome P450, has yielded biocatalysts capable of constructing chiral pyrrolidine rings. These engineered enzymes, such as P411-PYS-5149, catalyze the intramolecular amination of alkyl C(sp³)-H bonds in organic azides. This method allows for the insertion of a nitrene into a C-H bond to form the pyrrolidine ring with high efficiency and excellent enantioselectivity. Further evolution has produced variants that can synthesize chiral indolines from aryl azide (B81097) substrates.

Amine Transaminases (ATAs) and Ketoreductases (KREDs): A chemoenzymatic approach often involves the chemical synthesis of a prochiral ketone precursor, followed by stereoselective enzymatic transformation. Amine transaminases can be used for the stereoselective transamination of a ketone to produce a chiral amine, while ketoreductases can reduce a ketone to a chiral alcohol. These methods are highly effective for producing chiral 3-amino- or 3-hydroxy-pyrrolidine derivatives, which are valuable pharmaceutical intermediates.

The application of these biocatalytic systems allows for the synthesis of a diverse range of pyrrolidine analogs. By modifying the starting substrate, researchers can produce pyrrolidines with various substitutions and stereochemical configurations. For instance, the P411-PYS-5149 enzyme has been shown to accept substrates with different aromatic substitutions, yielding the corresponding pyrrolidine products in good yields and high enantiomeric excess. This highlights the potential of biocatalysis to generate libraries of this compound analogs for drug discovery and other applications.

Interactive Data Table: Enzymes in Pyrrolidine Analog Synthesis

| Enzyme Class | Specific Enzyme Example | Reaction Type | Substrate Class | Product | Key Advantages |

| Cytochrome P450 | P411-PYS-5149 | Intramolecular C(sp³)-H Amination | Organic Azides | Chiral Pyrrolidines | High Enantioselectivity, High Catalytic Efficiency |

| Amine Transaminase | ATA | Stereoselective Transamination | Prochiral Ketones | Chiral Aminopyrrolidines | High Stereoselectivity |

| Ketoreductase | KRED | Stereoselective Carbonyl Reduction | Prochiral Ketones | Chiral Hydroxypyrrolidines | High Stereoselectivity |

Pharmacological and Biomedical Applications of Pyrrolidine 3,4 Dicarboxylic Acid Derivatives

Modulators of Biological Systems

Derivatives of pyrrolidine-3,4-dicarboxylic acid represent a versatile and significant scaffold in medicinal chemistry. Their unique five-membered ring structure containing a nitrogen atom provides an excellent framework for designing molecules that can interact with and modulate various biological systems. nih.gov The stereochemistry and functional groups of these derivatives can be precisely modified to optimize binding affinity and selectivity for specific biological targets, leading to the development of potent and targeted therapeutic agents. nih.gov

Enzyme Inhibition Studies

A primary focus of research into this compound derivatives has been their application as enzyme inhibitors. By targeting the active sites of specific enzymes, these compounds can interfere with metabolic or signaling pathways implicated in a wide range of diseases. nih.govnih.gov The pyrrolidine (B122466) scaffold has proven to be a foundational structure in the development of inhibitors for several classes of enzymes, demonstrating its broad therapeutic potential. nih.govcapes.gov.br

Recent research has identified a novel family of pyrrolidine derivatives as highly potent, third-generation inhibitors of human arginase I and II. nih.gov Arginase is a metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea (B33335). nih.gov Its inhibition is a therapeutic strategy in immuno-oncology, as arginase activity in the tumor microenvironment can suppress T-cell activation and proliferation. nih.gov

Specifically, N-substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acids have shown remarkable potency, in some cases being up to 1000-fold more potent than standard arginase inhibitors like 2-amino-6-boronohexanoic acid (ABH). nih.gov The lead candidate from this series, NED-3238, demonstrated exceptionally low IC₅₀ values for both arginase isoforms. nih.gov X-ray crystallography has confirmed the binding mode of these inhibitors, showing that the pyrrolidine ring's nitrogen atom engages in a direct electrostatic interaction with Asp181 in the enzyme's active site. nih.gov

Table 1: Inhibition of Human Arginase I and II by a Pyrrolidine Derivative

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| NED-3238 | Arginase I | 1.3 nih.gov |

Data sourced from the Journal of Medicinal Chemistry. nih.gov

A series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides has been extensively investigated as inhibitors of Factor Xa (FXa), a crucial serine protease in the blood coagulation cascade. nih.govnih.gov Inhibition of FXa is a key strategy for the development of anticoagulant drugs used to treat thrombotic disorders. mdpi.com

The clinical candidate R1663, which is (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridin-2-yl)-amide] 4-[[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl]-amide], emerged from this series. nih.gov It exhibits potent inhibitory activity against FXa and demonstrates excellent selectivity against other serine proteases, including a more than 1,000-fold selectivity over thrombin. The (3R,4R) configuration of the pyrrolidine core allows for optimal binding to the S1 and S4 pockets of the FXa active site, a structural interaction confirmed by X-ray crystallography. utoronto.ca

Table 2: Activity of a Clinical Candidate this compound Derivative Against Factor Xa

| Compound | Target | IC₅₀ (nM) | Selectivity over Thrombin |

|---|

Data sourced from Bioorganic & Medicinal Chemistry Letters and Benchchem. nih.gov

Pyrrolidine derivatives have been designed and synthesized as inhibitors of α-amylase and α-glucosidase, enzymes that are critical in carbohydrate metabolism. nih.govnih.gov Inhibiting these enzymes slows the breakdown of complex carbohydrates into glucose, reducing the rate of glucose absorption and helping to control post-meal blood sugar spikes. nih.govresearchgate.net This mechanism is a therapeutic approach for managing type-2 diabetes. nih.gov

In one study, a series of pyrrolidine derivatives was synthesized and tested for their inhibitory activity. The 4-methoxy analogue, compound 3g, showed notable inhibition against both enzymes. nih.gov Other derivatives also displayed significant, though varied, inhibitory effects. nih.gov Molecular docking studies have supported the experimental data, illustrating how these derivatives interact with the active sites of α-amylase and α-glucosidase. nih.govresearchgate.net

Table 3: Inhibitory Activity (IC₅₀) of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase

| Compound | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

|---|---|---|

| 3a | 36.32 nih.gov | - |

| 3f | - | 27.51 nih.gov |

Data sourced from Heliyon. nih.gov

Matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in the degradation and remodeling of the extracellular matrix. nih.gov Their overexpression is linked to diseases such as cancer, where they play a role in tumor growth, invasion, and metastasis. nih.govgenominfo.org Consequently, MMP inhibitors are a focus of anticancer drug research. nih.gov

Pyrrolidine-based compounds, including sulfonamide pyrrolidine derivatives and proline-containing peptidomimetics, have been developed as MMP inhibitors. capes.gov.br Studies have also explored 3-mercaptopyrrolidine derivatives, which have shown potent, low nanomolar inhibition of several MMPs, including MMP-2, MMP-13, and MMP-14. nih.gov Quantitative structure-activity relationship (QSAR) models have been developed to predict the inhibitory activity of pyrrolidine derivatives against MMP-2 and MMP-9, providing a theoretical basis for designing new drug candidates. nih.gov

Table 4: Inhibitory Activity of 3-Mercaptopyrrolidine Derivatives Against Various MMPs

| MMP Target | Inhibitory Concentration Range (nM) |

|---|---|

| MMP-2 | ~2 to 50 nih.gov |

| MMP-13 | ~2 to 50 nih.gov |

Data sourced from the Journal of Medicinal Chemistry. nih.gov

N-acylethanolamine acid amidase (NAAA) is a key enzyme in the breakdown of fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA). nih.govchem960.com PEA has anti-inflammatory and analgesic properties, and inhibiting NAAA can raise its levels, offering therapeutic benefits. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on pyrrolidine amide derivatives have led to the development of several potent NAAA inhibitors. nih.govchem960.com Research has shown that both the substituents on the terminal phenyl group and the flexibility of the linker chain significantly affect inhibitory activity. nih.gov For example, compound 4g (also referred to as E93) was identified as a potent, reversible, and competitive NAAA inhibitor. nih.govchem960.com Another derivative, 1-(2-biphenyl-4-yl)ethyl-carbonyl pyrrolidine, was also found to be a competitive NAAA inhibitor with an IC₅₀ value of 2.1 μM. researchgate.net

Table 5: Inhibitory Activity of Pyrrolidine Derivatives Against NAAA

| Compound | Inhibition Mechanism | IC₅₀ (µM) |

|---|---|---|

| 4g (E93) | Reversible, Competitive nih.govchem960.com | Low micromolar nih.gov |

Data sourced from RSC Medicinal Chemistry and other research articles. nih.govchem960.comresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridin-2-yl)-amide] 4-[[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl]-amide] (R1663) |

| 1-(2-biphenyl-4-yl)ethyl-carbonyl pyrrolidine |

| 2-amino-6-boronohexanoic acid (ABH) |

| N-hydroxy-nor-l-arginine (nor-NOHA) |

| N-substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acids |

| NED-3238 |

| Palmitoylethanolamide (PEA) |

| Rivaroxaban |

Receptor Antagonism and Agonism

Derivatives of this compound have been extensively studied as ligands that can either block (antagonize) or activate (agonize) various cell surface and nuclear receptors, leading to therapeutic effects in a range of diseases.

The endothelin system, particularly the ETA receptor, is implicated in vasoconstriction and cell proliferation. Antagonists of this receptor are investigated for applications in cardiovascular diseases and cancer. Pyrrolidine-3-carboxylic acid derivatives have emerged as a class of potent and highly selective endothelin receptor antagonists.

Detailed Research Findings: Structure-activity relationship (SAR) studies have led to the discovery of 2,4-diaryl substituted pyrrolidine-3-carboxylic acids as powerful ETA antagonists. A key example from this class is Atrasentan (ABT-627) , which binds to the ETA receptor with a high affinity (Ki = 0.034 nM) and exhibits a 2000-fold selectivity over the ETB receptor. Further optimization aimed at increasing this selectivity led to the development of A-216546 , a 2-nonaryl substituted derivative. nih.govbldpharm.com This compound maintained high potency and demonstrated an even greater selectivity for the ETA receptor. nih.govbldpharm.com Subsequent research focused on modifying the substituents of Atrasentan. Replacing the methoxy (B1213986) group with a methyl group and the benzodioxole with a dihydrobenzofuran was found to increase selectivity. The addition of a fluorine atom further enhanced binding activity, resulting in metabolically stable and orally active ETA-selective antagonists. sigmaaldrich.com

Table 1: Endothelin Receptor Antagonist Activity

| Compound | Description | ETA Binding Affinity (Ki) | ETA/ETB Selectivity |

|---|---|---|---|

| Atrasentan (ABT-627) | 2,4-diaryl substituted pyrrolidine-3-carboxylic acid | 0.034 nM nih.govbldpharm.com | 2000-fold nih.govbldpharm.com |

| A-216546 | 2-nonaryl substituted pyrrolidine-3-carboxylic acid | Potent nih.govbldpharm.com | Highly Selective nih.govbldpharm.com |

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a role in stimulating glucose-dependent insulin (B600854) secretion. nih.gov Agonists of this receptor are being developed as potential treatments for type 2 diabetes mellitus. nih.govchemimpex.com

Detailed Research Findings: A novel series of pyrrolidine-containing GPR40 agonists has been identified as potential antidiabetic agents. chemimpex.com Optimization of an initial pyrrolidine hit involved modifying the position of the carboxylic acid group, a key pharmacophore for GPR40 activity. chemimpex.com The introduction of a 4-cis-CF₃ group to the pyrrolidine ring was found to improve both binding affinity and agonist efficacy at the human GPR40 receptor. chemimpex.com One such compound, (R,R)-68 , demonstrates a dual mechanism of action by activating both Gq-coupled intracellular calcium flux and Gs-coupled cAMP accumulation, leading to glucose-dependent insulin and GLP-1 secretion in vitro. chemimpex.com Further work to improve the physicochemical properties of this class led to the discovery of compound 46 . This molecule showed reduced off-target activities, improved solubility, and did not cause the rebound hyperglycemia observed with earlier lipophilic GPR40 agonists. nih.gov

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. The goal is to produce anabolic effects in muscle and bone without the undesirable androgenic side effects in tissues like the prostate.

Detailed Research Findings: Researchers have developed and optimized pyrrolidine derivatives as novel SARMs. nih.govnih.gov One line of investigation focused on modifying 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives to improve their pharmacokinetic profiles, which were hampered by low metabolic stability. nih.gov This optimization work led to the synthesis of (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative 1c . This compound not only showed improved metabolic stability and a suitable pharmacokinetic profile but also demonstrated significant efficacy in increasing levator ani muscle weight (an anabolic effect) without concurrently increasing prostate weight (an androgenic effect) in animal models. nih.gov Another series of SARMs was developed from 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine structures. nih.gov

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. Dual agonists that target both PPARα and PPARγ are of great interest for treating type 2 diabetes, as they can simultaneously address hyperglycemia and dyslipidemia. nih.gov

Detailed Research Findings: A novel series of 3,4-disubstituted pyrrolidine acid analogs has been designed and synthesized as potent dual PPARα/γ agonists. Structure-activity relationship studies revealed that the stereochemistry of the pyrrolidine ring is crucial for activity, with the cis-3R,4S isomer being the preferred configuration. nih.gov Among the oxybenzyl pyrrolidine acid series, compounds 3k and 4i emerged as potent dual PPARα/γ agonists. The N-4-trifluoromethyl-pyrimidinyl pyrrolidine acid analog 4i was shown to be efficacious in lowering both fasting glucose and triglyceride levels in diabetic db/db mice. SAR studies confirmed that the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was favored over the trans orientation for achieving a balance of PPARα/γ functional activities. nih.gov

Table 2: Dual PPARα/γ Agonist Activity

| Compound | Series | Stereochemistry | Activity |

|---|---|---|---|

| 3k | 1,3-oxybenzyl pyrrolidine acid | cis-3R,4S | Potent dual PPARα/γ agonist |

| 4i | 1,4-oxybenzyl pyrrolidine acid | cis-3R,4S | Potent dual PPARα/γ agonist, effective in diabetic mice |

Modulating neurotransmitter levels in the brain is a key strategy for treating a wide array of neurological and psychiatric disorders. Glutamate (B1630785) is the primary excitatory neurotransmitter, and its extracellular concentration is tightly controlled by glutamate transporters.

Detailed Research Findings: The pyrrolidine dicarboxylic acid scaffold has been instrumental in studying glutamate neurotransmission. Specifically, L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC) acts as an inhibitor of plasma membrane glutamate transporters, effectively reversing their function and leading to an elevation of extracellular glutamate levels in vivo. This makes it a valuable tool for investigating the consequences of excessive glutamate, such as in excitotoxicity. Studies have shown that the glutamate elevation stimulated by L-trans-PDC is not solely due to transporter reversal but is also partially mediated by an increase in transsynaptic activity. This process is dependent on calcium, the activation of voltage-dependent sodium channels, and the subsequent activation of postsynaptic glutamate receptors (both NMDA and AMPA types), which creates a positive feedback loop leading to further glutamate release from nerve terminals.

Therapeutic Potential and Drug Development

Derivatives of this compound have emerged as a versatile scaffold in drug discovery, demonstrating a wide array of pharmacological activities. nih.gov Their unique structural features allow for diverse chemical modifications, leading to the development of compounds with significant therapeutic potential across various disease areas. nih.govdntb.gov.ua

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

The pyrrolidine ring is a key structural motif in the development of novel antimicrobial agents. biointerfaceresearch.com Researchers have successfully synthesized and evaluated a range of this compound derivatives for their efficacy against various pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity:

Several studies have highlighted the antibacterial potential of pyrrolidine derivatives. For instance, a series of thiazole-based pyrrolidine derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com One compound, a 4-F-phenyl derivative, demonstrated selective inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com In another study, two pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone at the 3,4-positions exhibited moderate antibacterial activity against Staphylococcus aureus and Vibrio cholerae strains. nih.govscispace.comresearchgate.net The introduction of an azo group into the structure was found to enhance the antibacterial effect. nih.govscispace.comresearchgate.net

Furthermore, sulfonylamino pyrrolidine derivatives have been investigated for their antibacterial properties. One such derivative, containing two nitrophenyl groups and a pyran ring, showed significant activity against S. aureus, E. coli, and P. aeruginosa. nih.gov Similarly, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have been shown to inhibit E. coli DNA gyrase, a crucial enzyme for bacterial replication. nih.gov

Antifungal Activity:

Pyrrolidine derivatives have also demonstrated promising antifungal properties. For example, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide showed significant activity against selected fungal species. researchgate.net A pyrrolidine derivative of carvotacetone exhibited potent antifungal activity against Cryptococcus neoformans. uonbi.ac.ke Additionally, spirooxindole pyrrolidine-linked indole (B1671886) and imidazole (B134444) hybrids have been identified as having advanced antifungal activity against clinically isolated fungal strains, with one compound being particularly effective against Candida albicans. nih.gov

Research on pyrrolidine-2,4-dione (B1332186) derivatives containing both hydrazine (B178648) and diphenyl ether pharmacophores has yielded compounds with striking antifungal activity against Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rsc.org

Antiviral Activity:

The antiviral potential of pyrrolidine derivatives is an active area of research. Pyrrolidine dithiocarbamate (B8719985) (PDTC) has been shown to be a potent inhibitor of human rhinoviruses (HRVs) and poliovirus in cell culture. nih.govresearchgate.net PDTC was found to significantly reduce viral protein expression and protect cells from virus-induced death. nih.gov It also inhibits the replication of Coxsackievirus B3 by interfering with the ubiquitin-proteasome pathway. researchgate.net More recently, an indol-3-carboxylic acid derivative has shown in vitro antiviral activity against SARS-CoV-2. actanaturae.ru

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

| Thiazole-based pyrrolidine derivatives | Staphylococcus aureus, Bacillus cereus | Selective inhibition of Gram-positive bacteria. | biointerfaceresearch.com |

| Pyrrolidine-2,5-dione derivatives | Staphylococcus aureus, Vibrio cholerae | Moderate antibacterial activity, enhanced by an azo group. | nih.govscispace.comresearchgate.net |

| Sulfonylamino pyrrolidine derivatives | S. aureus, E. coli, P. aeruginosa | Significant activity against a range of bacteria. | nih.gov |

| Metal complexes of pyrrolidone thiosemicarbazone | Fungi | Significant antifungal activity. | researchgate.net |

| Pyrrolidine derivative of carvotacetone | Cryptococcus neoformans | Potent antifungal activity. | uonbi.ac.ke |

| Pyrrolidine dithiocarbamate (PDTC) | Human rhinoviruses, Poliovirus, Coxsackievirus B3 | Potent antiviral activity through inhibition of viral protein expression and replication. | nih.govresearchgate.netresearchgate.net |

Anticancer and Antitumor Compounds

The pyrrolidine scaffold is a prominent feature in the design of novel anticancer agents. nih.govdntb.gov.ua Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, including hydrazones, pyrroles, pyrazoles, oxadiazoles, and triazoles, were synthesized and evaluated for their anticancer activity. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced the anticancer activity against human A549 lung epithelial cells. mdpi.com Another study synthesized novel pyrrolidine-3,4-diol (B51082) derivatives that demonstrated antiproliferative effects in pancreatic cancer cell lines. researchgate.netepfl.ch Specifically, compounds bearing hydroxymethyl and trifluoromethylbiphenyl groups showed the most promising results. researchgate.netepfl.ch

Furthermore, a spiroindolinone pyrrolidinecarboxamide derivative, XR-4, was identified as an effective and selective MDM2 inhibitor, showing comparable cell proliferation inhibition to the clinical candidate RG7388 in wild-type p53 cancer cell lines. mdpi.com Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have also been identified as promising anticancer agents, with some compounds showing selectivity against prostate and melanoma cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism/Key Findings | Reference(s) |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Human A549 lung epithelial cells | Enhanced activity with 1,3,4-oxadiazolethione and 4-aminotriazolethione rings. | mdpi.com |

| Pyrrolidine-3,4-diol derivatives | Pancreatic cancer cell lines | Antiproliferative effects, particularly with hydroxymethyl and trifluoromethylbiphenyl groups. | researchgate.netepfl.ch |

| Spiroindolinone pyrrolidinecarboxamide (XR-4) | Wild-type p53 cancer cell lines | Effective and selective MDM2 inhibitor. | mdpi.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | Prostate (PPC-1) and Melanoma (IGR39) cell lines | Selective cytotoxicity. | nih.gov |

| Hydroxycinnamamide derivatives from pyrrolidine | P388 murine leukemia cells | Remarkable anticancer activity. | japsonline.com |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives | A549 cells | Potent anticancer activity. | mdpi.com |

Anti-inflammatory and Analgesic Applications

Pyrrolidine derivatives have also been explored for their potential as anti-inflammatory and analgesic agents. scispace.com Arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have shown a broad range of biological activities, including analgesic and anti-inflammatory effects. researchgate.nethumanjournals.com

A study on N-(substituted-ethyl)pyrrole-3,4-dicarboximides revealed that several of these compounds displayed analgesic activity superior to that of acetylsalicylic acid (ASA) in animal models. nih.gov Additionally, a series of new butanals and their corresponding carboxylic acid analogues were synthesized and showed encouraging results in in vitro and in vivo analgesic and anti-inflammatory models, with some compounds acting as potent inhibitors of COX-1, COX-2, and 5-LOX enzymes. nih.gov

Antidiabetic Applications

The pyrrolidine nucleus is a key component in the development of novel antidiabetic agents. researchgate.netnih.gov Derivatives of this compound have been investigated for their ability to manage diabetes, primarily through the inhibition of enzymes like α-amylase, α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV). researchgate.netnih.gov

A series of substituted pyrrolidine-2,4-dicarboxylic acid amides were synthesized and showed potent in vitro DPP-IV inhibition. nih.gov Certain compounds from this series also demonstrated in vivo plasma DPP-IV inhibition in rats. nih.gov Another study focused on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors, which can help control postprandial hyperglycemia. nih.gov The structure-activity relationship studies revealed that derivatives with electron-donating groups, such as a para-methoxy group, exhibited exceptional inhibitory activity. nih.gov

Furthermore, 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been described to effectively lower blood glucose levels by stimulating glucose uptake into muscle and fat cells, without altering circulating insulin concentrations. mdpi.com

Antihypoxic Activity Investigations

Research into the antihypoxic activity of this compound derivatives is an emerging area. While direct studies on this specific activity are limited, the broader class of pyrrolidinone derivatives has been investigated for related properties. For instance, certain diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been evaluated for their antioxidant potential, which can be relevant in hypoxic conditions. nih.gov

Anticonvulsant Properties

Pyrrolidine derivatives have a history of use as anticonvulsant agents. drugs.com Levetiracetam, a well-known pyrrolidine anticonvulsant, is used in the treatment of epilepsy. drugs.com The exact mechanism is not fully understood but is thought to involve the slowing of nerve transmission. drugs.com

Recent research has focused on developing new pyrrolidine-based anticonvulsants. A study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified several compounds with potent, broad-spectrum anticonvulsant properties in various seizure models. nih.gov Notably, compounds with a dimethylamino moiety at the 3-position of the pyrrolidine-2,5-dione ring and specific substitutions on the phenylpiperazine ring showed significant protection. nih.gov

Furthermore, 3,4-dicarboxyphenylglycines have demonstrated anticonvulsant activity in mice, with the racemic mixture being significantly more potent than either of its individual isomers. nih.gov This suggests a synergistic anticonvulsant effect between the AMPA antagonist and mGlu8 agonist properties of the different isomers. nih.gov Pyrrolo[2,3-d]pyrimidine-2,4-diones and their intermediates have also shown promise, with several compounds exhibiting anticonvulsant activity against pentylenetetrazol-induced convulsions. capes.gov.br

Neurological Disorder Treatment (e.g., Epilepsy, Anxiety, Depression, Pain)

Derivatives of this compound have emerged as a significant area of research in the quest for novel treatments for a range of neurological disorders. The inherent structural features of the pyrrolidine ring, particularly its ability to adopt various conformations and the stereochemical possibilities it presents, make it a versatile scaffold for designing molecules that can interact with specific neurological targets. nih.gov

Research into pyrrolidine-2,5-dione derivatives has shown promising anticonvulsant activity. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring, as well as the type of phenylpiperazine group attached to an acetamide (B32628) fragment, significantly influences the anticonvulsant effects. nih.gov For instance, certain 3-benzhydryl and 3-isopropyl derivatives have demonstrated notable protection in the scPTZ (subcutaneous pentylenetetrazole) test, a model for absence seizures. In contrast, 3-methyl and unsubstituted derivatives were found to be more effective in the MES (maximal electroshock seizure) test, which models generalized tonic-clonic seizures. nih.gov

One particular derivative, designated as 69k in a study, exhibited ED₅₀ values of 80.38 mg/kg in the MES test and 108.80 mg/kg in the 6 Hz test, indicating greater efficacy than the established antiepileptic drug valproic acid (VPA). nih.gov These findings underscore the potential of this class of compounds in the development of new antiepileptic drugs with potentially improved therapeutic profiles.

Beyond epilepsy, the pyrrolidine scaffold is being explored for its potential in treating other neurological conditions. For example, new pyrrolidine sulfonamides have been synthesized and investigated as GlyT1 (glycine transporter 1) inhibitors. nih.gov GlyT1 inhibitors are of interest for their potential to treat schizophrenia and other central nervous system disorders by modulating glycine (B1666218) levels in the brain. While the initial lead compound showed good in vitro potency, further modifications to the sulfonamide moiety were explored to improve its pharmacokinetic properties, such as reducing its potential as a substrate for P-glycoprotein, which would enhance its ability to cross the blood-brain barrier. nih.gov The versatility of the pyrrolidine ring allows for systematic modifications to fine-tune the pharmacological properties of these derivatives for various neurological targets.

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Derivative Type | Primary Activity Test | Key Findings |

| 3-Benzhydryl & 3-Isopropyl | scPTZ test | Showed the most favorable protection. nih.gov |

| 3-Methyl & Unsubstituted | MES test | More active in this test. nih.gov |

| Phenylpiperazine with 3-trifluoromethyl | MES test | Most active in this test. nih.gov |

| 3,4-Dichlorophenylpiperazines | MES and scPTZ tests | Active in both tests. nih.gov |

| Derivative 69k | MES and 6 Hz tests | More effective than Valproic Acid (VPA). nih.gov |

HIV Treatment Research

The pyrrolidine scaffold has also been investigated in the context of developing new therapeutic agents against the Human Immunodeficiency Virus (HIV). Research has shown that conjugating dicarboxylic acids with nucleoside analogues, which are a cornerstone of HIV treatment, can lead to compounds with enhanced anti-HIV activity. nih.gov

In one study, nucleoside analogues such as 3'-fluoro-2',3'-dideoxythymidine (FLT), 3'-azido-2',3'-dideoxythymidine (AZT), and 2',3'-dideoxy-3'-thiacytidine (3TC) were conjugated with various dicarboxylic acids to create long-chain dicarboxylate esters. nih.gov The resulting dinucleoside ester conjugates of FLT and 3TC with long-chain dicarboxylic acids generally exhibited higher anti-HIV activity than their parent nucleosides. nih.gov

Specifically, the dodecanoate (B1226587) and tetradecanoate (B1227901) dinucleoside ester derivatives of FLT were identified as the most potent compounds, with EC₅₀ values in the nanomolar range against different HIV-1 strains. nih.gov Similarly, the anti-HIV activity of 3TC conjugates with long-chain dicarboxylate diesters was significantly improved, showing an increase in potency from 1.5 to 66-fold compared to the parent drug, 3TC. nih.gov This research highlights that the symmetrical ester conjugation of dicarboxylic acids with nucleosides can result in conjugates with an improved anti-HIV profile. nih.gov

Furthermore, pyrrolidone derivatives have been explored as potential HIV-1 integrase inhibitors. nih.gov HIV-1 integrase is a crucial enzyme for the virus's replication cycle, making it an attractive target for antiretroviral therapy. The discovery of substituted analogs of 3-acetyl-4-hydroxy-2-pyranones and their difluoridoborate complexes as novel HIV-1 integrase inhibitors demonstrates the potential of pyrrolidine-related structures in this therapeutic area. nih.gov

Table 2: Anti-HIV Activity of Dicarboxylate Esters of Nucleoside Analogues This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Nucleoside Analogue | Dicarboxylic Acid Conjugate | Anti-HIV Activity Finding |

| FLT | Dodecanoate and Tetradecanoate dinucleoside esters | Most potent compounds with EC₅₀ values of 0.8-1.0 nM and 3-4 nM against HIV-1(US/92/727) and HIV-1(IIIB) cells, respectively. nih.gov |

| 3TC | Long chain dicarboxylate diester | Improved activity by 1.5-66 fold (EC₅₀=3-60 nM) compared to 3TC (EC₅₀=90-200 nM). nih.gov |

Role as Pharmaceutical Intermediates and Building Blocks

The pyrrolidine ring is a fundamental structural motif found in numerous natural products and pharmacologically active molecules. researchgate.net Its significance in medicinal chemistry is underscored by its frequent use as a key intermediate and building block in the synthesis of a wide array of drugs. researchgate.netpharmablock.com The versatility of the pyrrolidine scaffold allows for the creation of diverse chemical libraries for drug discovery and development. researchgate.net

Compounds containing the pyrrolidine scaffold are actively utilized as intermediates in research and development to create new drug candidates. researchgate.net The interest in the pyrrolidine nucleus is partly due to its similarity to the amino acid L-proline, which is often used to synthesize molecules with specific stereochemistry. nih.gov This is a crucial aspect in drug design, as the stereoisomers of a compound can have vastly different biological activities.

The pyrrolidine motif can be incorporated into drug molecules to enhance aqueous solubility and improve other physicochemical properties, in addition to being a part of the pharmacophore. pharmablock.com The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or, when substituted, as a hydrogen bond acceptor, facilitating interactions with biological targets. pharmablock.com

For example, spirocyclic pyrrolidines, which are common building blocks in medicinal chemistry, are key intermediates in the synthesis of therapeutic drugs like the antibacterial agent sitafloxacin. researchgate.net The synthesis of such complex structures often relies on the strategic use of pyrrolidine-based starting materials. Furthermore, a modular platform has been developed for the systematic elaboration of two-dimensional fragment hits into three-dimensional lead-like compounds using bifunctional building blocks that include a protected cyclic amine, such as a pyrrolidine derivative. acs.org This highlights the role of pyrrolidine derivatives in modern drug discovery strategies like fragment-based drug discovery (FBDD).

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govijnrd.orgnih.govyoutube.com These studies are crucial for the rational design and optimization of new drug candidates. The pyrrolidine scaffold, with its diverse substitution patterns, has been the subject of extensive SAR and QSAR analyses across various therapeutic areas. nih.govbohrium.com

SAR studies on pyrrolidine derivatives have provided valuable insights into the structural requirements for their biological activity. bohrium.com For instance, in the context of anticancer agents, the type and position of substituents on the pyrrolidine ring have a profound impact on their potency and selectivity. nih.govbohrium.com Similarly, for pyrrolidine-based anticonvulsants, SAR analysis has shown that the activity is strongly influenced by substituents at the 3-position of the pyrrolidine-2,5-dione scaffold. nih.gov

QSAR models aim to establish a mathematical relationship between the chemical structure and biological activity. ijnrd.org These models use physicochemical descriptors to quantify aspects of a molecule's structure, such as its lipophilicity, electronic properties, and steric factors. ijnrd.org By developing robust QSAR models, researchers can predict the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process. nih.govnih.gov

The application of QSAR has been instrumental in guiding the structural optimization of various classes of compounds, including those with a pyrrolidine core. nih.gov These studies help in identifying the key structural features that are essential for a desired biological effect and provide a framework for designing more potent and selective drug candidates.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of pyrrolidine derivatives. nih.govmdpi.com The non-planar nature of the pyrrolidine ring allows for the existence of multiple stereoisomers, and the spatial orientation of substituents can lead to significantly different interactions with biological targets such as proteins and enzymes. nih.gov

The puckering of the pyrrolidine ring can be controlled by inductive and stereoelectronic factors, which in turn influences its pharmacological efficacy. nih.gov For example, the substitution pattern on the pyrrolidine ring can favor specific conformations, such as C-4-exo or -endo envelope conformers. nih.gov This conformational preference can be crucial for optimal binding to a receptor.

A compelling example of the influence of stereochemistry is seen in a series of cis-3,4-diphenylpyrrolidine derivatives that act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). nih.gov The "U-shape" conformation adopted by this scaffold is beneficial for its activity. Similarly, the orientation of a 3-R-methylpyrrolidine group in certain benzopyran derivatives is responsible for their pure estrogen receptor α antagonist activity, which is relevant for the treatment of breast cancer. nih.gov

Furthermore, research on nature-inspired 3-Br-acivicin isomers has demonstrated that stereochemistry is a key determinant of their antimalarial activity. mdpi.com Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. mdpi.com While stereochemistry affected target binding for some subclasses of these compounds, it led to significant differences in antimalarial activity for all subclasses, highlighting the importance of stereoselective uptake. mdpi.com

Conformational Analysis and Receptor Binding

The biological activity of pyrrolidine derivatives is intimately linked to their conformational preferences and how these conformations interact with their target receptors. Conformational analysis, which involves studying the different spatial arrangements of a molecule, is therefore a crucial aspect of understanding their mechanism of action. nih.govresearchgate.net

The pyrrolidine ring is not flat and can adopt various puckered conformations, often referred to as "pseudorotation." nih.gov The specific conformation adopted by a pyrrolidine derivative can be influenced by the nature and position of its substituents. nih.gov These conformational preferences can have a profound impact on how the molecule fits into the binding pocket of a receptor.

For instance, the introduction of a cis-4-CF₃ substituent on the pyrrolidine scaffold can endorse a pseudo-axial conformation of other groups, leading to full agonism at the GRP40 receptor. nih.gov In another example, the "U-shape" conformation of a cis-3,4-diphenylpyrrolidine scaffold has been shown to be beneficial for its inverse agonistic activity on the RORγt receptor. nih.gov

Computational methods are often employed to perform conformational analysis and to model the binding of pyrrolidine derivatives to their receptors. researchgate.net These studies can help to rationalize the observed structure-activity relationships and guide the design of new compounds with improved binding affinity and selectivity. For example, computational studies on pyrrolidine enamines have been used to assess the origins of regio- and stereoselectivity in their reactions, which is relevant to their use in organocatalysis. researchgate.net

Substituent Effects on Potency and Selectivity

The potency and selectivity of pyrrolidine derivatives can be finely tuned by modifying the substituents on the pyrrolidine ring and other parts of the molecule. acs.org These substituents can influence the compound's electronic properties, lipophilicity, steric profile, and ability to form hydrogen bonds, all of which can affect its interaction with the target receptor.

For example, in a series of KRAS inhibitors, replacing a piperazine (B1678402) substituent with a prolinol, a pyrrolidine-containing moiety, resulted in comparable potency. acs.org The introduction of an additional methyl substituent on the prolinol led to a significant 20-fold boost in potency. acs.org This enhancement was attributed to the methyl group interacting with a subpocket in the receptor and altering the conformation of the aminoether, which allowed for an improved positioning of the pyrrolidine and the formation of a salt bridge with a key amino acid residue. acs.org

In another study focused on the development of BTK PROTAC degraders, the incorporation of a novel benzisoxazole-based CRBN ligand into the molecule led to a compound with exceptional degradation potency. acs.org Further optimization of the linker connecting the pyrrolidine-containing warhead to the CRBN ligand resulted in a compound with both potent degradation activity and improved metabolic stability. acs.org

The systematic exploration of substituent effects is a cornerstone of medicinal chemistry. By making targeted modifications to the structure of a lead compound and evaluating the impact on its biological activity, researchers can develop a detailed understanding of the structure-activity relationship and design new molecules with optimized potency and selectivity for their intended target. acs.org

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of pyrrolidine-3,4-dicarboxylic acid and its analogues. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for determining the precise molecular structure and stereochemistry of pyrrolidine (B122466) derivatives. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework.

For instance, in the characterization of derivatives like 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid, ¹H NMR spectra reveal signals corresponding to the protons on the pyrrolidine ring, the aromatic ring, and the methoxy (B1213986) groups. mdpi.com The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) provide detailed information about the connectivity and spatial relationships of atoms. For example, distinct splitting patterns in ¹H NMR can help differentiate between diastereomers. In the case of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrazide, the following ¹H NMR data were recorded in DMSO-d₆: signals for the CH₂CO group appeared as a multiplet at δ 2.57–2.74 ppm, while the methoxy protons appeared as singlets at δ 3.63 and 3.76 ppm. mdpi.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The analysis of this compound derivatives reveals characteristic absorption bands. For 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid, strong absorption bands are observed for the hydroxyl group (OH) around 3497 cm⁻¹ and for the two carbonyl groups (C=O) at 1736 and 1667 cm⁻¹. mdpi.com The presence of the N-H bond in the pyrrolidine ring would typically show a stretching vibration in the range of 3300-3500 cm⁻¹.